molecular formula C17H18F2N4O B2487953 (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415600-49-4

(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone

货号 B2487953
CAS 编号: 2415600-49-4
分子量: 332.355
InChI 键: UEDDLWYOXXWIFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone, also known as PF-06282999, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase CK1ε, which has been implicated in the regulation of circadian rhythms, Wnt signaling, and DNA damage response.

作用机制

(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is a selective inhibitor of CK1ε, which is a serine/threonine kinase that regulates circadian rhythms, Wnt signaling, and DNA damage response. CK1ε is involved in the phosphorylation of various proteins, including PERIOD, CRY, BMAL1, and β-catenin. Inhibition of CK1ε by this compound leads to the modulation of circadian rhythms, Wnt signaling, and DNA damage response.
Biochemical and Physiological Effects
This compound has been shown to modulate circadian rhythms, Wnt signaling, and DNA damage response in preclinical models. Inhibition of CK1ε by this compound leads to the modulation of PERIOD, CRY, BMAL1, and β-catenin phosphorylation, which are involved in the regulation of circadian rhythms and Wnt signaling. This compound has also been shown to enhance DNA damage response by inhibiting the degradation of p53, a tumor suppressor protein that is involved in the regulation of cell cycle and apoptosis.

实验室实验的优点和局限性

(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is a potent and selective inhibitor of CK1ε, which makes it a valuable tool for studying the role of CK1ε in various biological processes. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and is not easily scalable. Furthermore, the pharmacokinetics and pharmacodynamics of this compound are not well characterized, which may limit its use in preclinical and clinical studies.

未来方向

There are several future directions for the development of (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone. First, the pharmacokinetics and pharmacodynamics of this compound need to be further characterized to determine its optimal dosing regimen and potential toxicity. Second, the therapeutic potential of this compound needs to be evaluated in various disease models, including cancer, diabetes, and circadian rhythm disorders. Third, the development of more potent and selective CK1ε inhibitors may lead to the identification of new therapeutic targets for the treatment of various diseases. Finally, the development of new synthetic routes for this compound may lead to the production of larger quantities of the compound for preclinical and clinical studies.

合成方法

(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone was synthesized using a multi-step process that involved the coupling of the piperidine and pyrimidine moieties followed by the addition of the difluorophenyl and methanone groups. The final compound was purified by column chromatography and characterized by NMR and mass spectrometry. The synthesis of this compound is a complex process that requires expertise in organic chemistry and is not easily scalable.

科学研究应用

(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit CK1ε activity in vitro and in vivo, leading to the modulation of circadian rhythms, Wnt signaling, and DNA damage response. This compound has also been shown to have antitumor activity in various cancer cell lines and xenograft models. Furthermore, this compound has been shown to improve glucose homeostasis in animal models of diabetes. These findings suggest that this compound has potential therapeutic applications in various diseases.

属性

IUPAC Name

(2,6-difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c1-11-9-15(21-10-20-11)22-12-5-7-23(8-6-12)17(24)16-13(18)3-2-4-14(16)19/h2-4,9-10,12H,5-8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDDLWYOXXWIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。